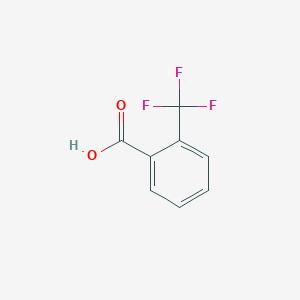
2-(三氟甲基)苯甲酸
概述
描述
2-(Trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5F3O2. It is a benzoic acid derivative where a trifluoromethyl group is attached to the benzene ring at the 2-position. This compound is known for its significant electronegativity and is often used in various chemical syntheses and industrial applications .
科学研究应用
2-(Trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
作用机制
Target of Action
2-(Trifluoromethyl)benzoic acid is a chemical compound that has been used in various biochemical studies . . It has been used in the synthesis of 1,3,4-oxadiazole derivatives and to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC .
Mode of Action
It has been used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones papd and fimc . This suggests that it may interact with these targets, leading to changes in their function.
Biochemical Pathways
Its use in the synthesis of 1,3,4-oxadiazole derivatives suggests that it may play a role in the biochemical pathways related to these compounds .
Result of Action
It has been used in the synthesis of 1,3,4-oxadiazole derivatives , suggesting that it may have a role in the synthesis of these compounds.
生化分析
Biochemical Properties
It has been used in the synthesis of 1,3,4-oxadiazole derivatives and to investigate the binding of 2-pyridinone and amino acid derivatives as ligands with chaperones
Molecular Mechanism
It is known to be involved in the synthesis of 1,3,4-oxadiazole derivatives and in the binding of 2-pyridinone and amino acid derivatives as ligands with chaperones
准备方法
Synthetic Routes and Reaction Conditions
Reaction of 2-Bromotoluene with Sodium Trifluoroacetate: This method involves the reaction of 2-bromotoluene with sodium trifluoroacetate under specific conditions to yield 2-(trifluoromethyl)benzoic acid.
Reaction of 2-Toluic Acid with Trifluoromethyl Iodide: In this method, 2-toluic acid reacts with trifluoromethyl iodide to produce the desired compound.
Reaction of 2-Bromotoluene with Potassium Trifluoroacetate: This synthetic route involves the reaction of 2-bromotoluene with potassium trifluoroacetate.
Industrial Production Methods
The industrial production of 2-(trifluoromethyl)benzoic acid often involves the fluoridation of 2-trichloromethyl benzal chloride using anhydrous hydrogen fluoride, followed by acid hydrolysis and oxidation reactions with nitric acid .
化学反应分析
Types of Reactions
Reduction: This compound can also participate in reduction reactions under suitable conditions.
Substitution: It undergoes substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include nitric acid and other strong oxidizers.
Reducing Agents: Various reducing agents can be used depending on the desired product.
Substitution Conditions: Electrophilic aromatic substitution typically requires acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzoic Acid: Similar in structure but with the trifluoromethyl group at the 4-position.
3-(Trifluoromethyl)benzoic Acid: The trifluoromethyl group is at the 3-position.
2,6-Bis(trifluoromethyl)benzoic Acid: Contains two trifluoromethyl groups at the 2 and 6 positions.
Uniqueness
2-(Trifluoromethyl)benzoic acid is unique due to the position of the trifluoromethyl group, which significantly affects its chemical properties and reactivity. This positional difference can lead to variations in acidity, reactivity, and binding affinity compared to its isomers .
属性
IUPAC Name |
2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRJYBGLCHWYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870537 | |
| Record name | 2-(Trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433-97-6, 137938-95-5 | |
| Record name | 2-(Trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Trifluoromethylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, trifluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137938955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 433-97-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-o-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(TRIFLUOROMETHYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R1CK7MZUA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-(Trifluoromethyl)benzoic acid?
A1: 2-(Trifluoromethyl)benzoic acid (2-TFMBA) is primarily recognized as a key degradation product of various fungicides, including flutolanil and fluopicolide. [, , ] While not a fungicide itself, its presence is crucial for regulatory monitoring of these agricultural chemicals in food products.
Q2: How is 2-TFMBA used to monitor fungicide residues in food?
A2: Analytical methods utilize the fact that both flutolanil and many of its metabolites contain the 2-TFMBA moiety. By hydrolyzing these compounds, they are converted to 2-TFMBA, which can then be quantified using techniques like LC-MS/MS. This approach allows for sensitive and accurate determination of total residual flutolanil in various food matrices like meat, eggs, and seafood. []
Q3: What is known about the environmental fate of 2-TFMBA?
A3: Research suggests that 2-TFMBA can be formed through the degradation of cyflumetofen, another fungicide, in soil and water/sediment systems. [] Understanding the formation and persistence of 2-TFMBA in the environment is crucial for assessing the potential ecological impact of these agricultural chemicals.
Q4: What are the key structural features of 2-TFMBA?
A4: 2-TFMBA (C8H5F3O2) is a halogenated derivative of benzoic acid, with a trifluoromethyl (-CF3) group positioned ortho to the carboxylic acid group on the benzene ring. [] This specific arrangement influences the molecule's conformation and intermolecular interactions.
Q5: How does the structure of 2-TFMBA influence its solid-state organization?
A5: Crystallographic studies reveal that the carboxyl group in 2-TFMBA is tilted relative to the aromatic ring due to steric interactions with the trifluoromethyl group. In the crystal lattice, molecules form dimers via O—H⋯O hydrogen bonding between carboxylic acid groups. These dimers are further organized into chains through C—H⋯O and C—H⋯F contacts, with additional stabilization from C—F⋯π interactions. []
Q6: Have there been computational studies on 2-TFMBA?
A6: Yes, 2-TFMBA has been investigated using computational chemistry approaches. A study utilized density functional theory (DFT) and high-level model chemistries to calculate the standard enthalpy of formation for 2-TFMBA, providing valuable thermochemical data for this compound. [] Additionally, research has explored solvent effects on the spectroscopic properties of 2-TFMBA using both implicit and explicit solvent models. []
Q7: Is there a way to synthesize 2-TFMBA?
A7: A synthetic route for producing N-(hydroxymethyl)-2-(trifluoromethyl) benzamide utilizes 2-TFMBA as a starting material. [] This suggests that 2-TFMBA can be used as a building block for synthesizing more complex molecules, potentially with applications in various fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
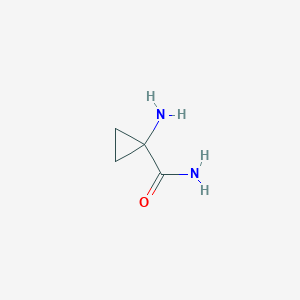
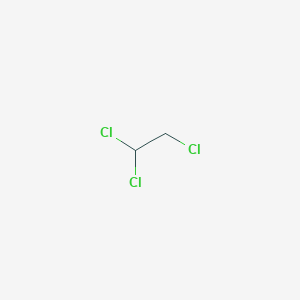
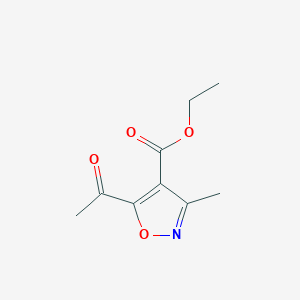
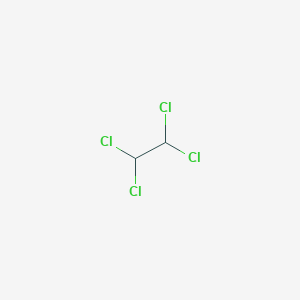

![11H-Benzo[a]fluorene](/img/structure/B165204.png)
![(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid](/img/structure/B165205.png)

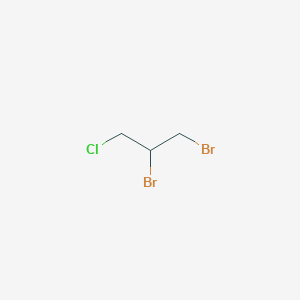
![(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one](/img/structure/B165210.png)
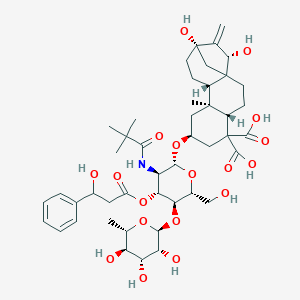
![2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)


